7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate

CAS No.: 101651-90-5

Cat. No.: VC18418948

Molecular Formula: C17H22ClN5O7S

Molecular Weight: 475.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101651-90-5 |

|---|---|

| Molecular Formula | C17H22ClN5O7S |

| Molecular Weight | 475.9 g/mol |

| IUPAC Name | [3-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium;hydrogen sulfate |

| Standard InChI | InChI=1S/C17H20ClN5O3.H2O4S/c1-3-22(4-2)8-11(24)9-23-13-6-5-10(18)7-12(13)19-14-15(23)20-17(26)21-16(14)25;1-5(2,3)4/h5-7,11,24H,3-4,8-9H2,1-2H3,(H,21,25,26);(H2,1,2,3,4) |

| Standard InChI Key | XUEIYTBYODJVMT-UHFFFAOYSA-N |

| Canonical SMILES | CC[NH+](CC)CC(CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O)O.OS(=O)(=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

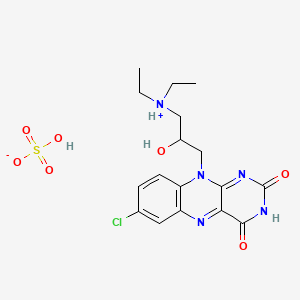

The compound’s structure integrates a benzo[g]pteridine-2,4-dione core substituted at position 7 with chlorine and at position 10 with a 3-(diethylamino)-2-hydroxypropyl chain. The sulfate salt enhances solubility, a critical factor for in vitro applications . Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | [3-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium; hydrogen sulfate |

| Molecular Formula | |

| Molecular Weight | 475.9 g/mol |

| SMILES | CCN(CC)CC(CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O)O |

| InChIKey | XUEIYTBYODJVMT-UHFFFAOYSA-N |

The presence of the diethylamino group confers basicity, while the hydroxypropyl linker may influence conformational flexibility . Spectroscopic predictions, including collision cross-section data for adducts like [M+H]⁺ (189.9 Ų), suggest moderate polarity compatible with liquid chromatography applications .

Physicochemical Characteristics

Supplier data provide critical insights into the compound’s handling requirements:

| Parameter | Specification |

|---|---|

| Appearance | Powder or liquid (color unspecified) |

| Assay | ≥99% |

| Storage | Dry, dark, ventilated environment |

| Solubility | Presumed water-soluble (sulfate form) |

The liquid form noted by some suppliers suggests possible formulations in solvents like dimethyl sulfoxide (DMSO) or aqueous buffers . Stability under ambient conditions remains unverified, necessitating storage at controlled temperatures.

| Supplier | Minimum Order | Packaging | Application Claim |

|---|---|---|---|

| Zibo Hangyu Biotechnology | 10 g | Custom | “Important raw material” |

| Chemlyte Solutions | 100 g | Grams/Kilograms | R&D and commercial use |

| Antimex Chemical | Not specified | Box/OPP | “Healing drugs” |

While “healing drugs” implies therapeutic potential, no peer-reviewed studies validate this claim . Isoalloxazines are precursors to flavin cofactors (e.g., FAD, FMN), hinting at roles in enzymatic assays or mitochondrial function studies.

Comparative Analysis with Structural Analogs

A related compound, 10-[3-[bis(2-hydroxyethyl)amino]propyl]-7-chlorobenzo[g]pteridine-2,4-dione (CID 58658), differs in its substitution pattern, replacing diethylamino with bis(2-hydroxyethyl)amino . This alteration increases hydrophilicity, as evidenced by its higher predicted collision cross-section (203.3 Ų for [M+Na]⁺ vs. 189.9 Ų for the target compound) . Such structural variations highlight the tunability of isoalloxazine derivatives for specific solubility or binding requirements.

Future Research Directions

-

Pharmacological Profiling: Screen for antioxidant, antimicrobial, or anticancer activity, given the redox-active nature of isoalloxazines.

-

Synthetic Optimization: Develop greener or higher-yield synthesis routes.

-

Toxicological Studies: Assess acute and chronic toxicity in model organisms.

-

Formulation Development: Explore drug delivery systems for potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume